MCOPPB trihydrochloride, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a potent and selective agonist for the nociceptin/orphanin FQ opioid receptor (NOP). This compound has garnered attention due to its unique pharmacological profile, particularly its anxiolytic properties and potential senolytic effects—meaning it can selectively eliminate senescent cells that contribute to aging and various diseases .
MCOPPB trihydrochloride primarily interacts with the nociceptin receptor, leading to a cascade of intracellular signaling events. The compound has demonstrated the ability to inhibit signaling through the NOP receptor in preclinical models, suggesting its effectiveness in modulating neurochemical pathways associated with anxiety and stress responses . Additionally, MCOPPB has shown potential in reducing the burden of senescent cells in peripheral tissues, indicating its role in cellular senescence mechanisms .
The biological activity of MCOPPB trihydrochloride includes:
Synthesis of MCOPPB trihydrochloride typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they generally encompass:
Interaction studies have demonstrated that MCOPPB effectively penetrates the blood-brain barrier when administered orally. At a dosage of 10 mg/kg, it inhibits NOP receptor signaling in the brain without adversely impacting locomotor activity or memory functions. This suggests a favorable safety profile for potential therapeutic uses in anxiety treatment . Additionally, studies indicate that repeated administration does not lead to tolerance or significant side effects, making it a candidate for long-term use .
Several compounds share structural or functional similarities with MCOPPB trihydrochloride. Here are some notable examples:
Compound Name | Structure | NOP Receptor Affinity | Unique Features |
---|---|---|---|
Nociceptin | Peptide | High | Endogenous ligand for NOP receptor |
SB-612111 | Small Molecule | Moderate | Selective NOP antagonist |
J-113397 | Small Molecule | High | Potent NOP receptor agonist |
UFP-101 | Peptide | High | Selective NOP antagonist with neuroprotective properties |
Uniqueness of MCOPPB: Unlike other compounds listed, MCOPPB possesses both anxiolytic and senolytic properties, making it particularly unique in its therapeutic potential against age-related conditions while also addressing anxiety disorders .